Superior Anti-Borrelia Potency of Next-Generation Analogs vs. MLS0315771 as a Benchmark Reference Compound
MLS0315771 serves as the reference standard against which three novel benzoisothiazolone inhibitors (Compounds 5, 6, and 7) were compared for anti-Borrelia activity. The newer compounds exhibited significantly enhanced potency, with IC50 values approximately two-fold lower than that of MLS0315771 [1]. This quantitative difference establishes MLS0315771 as the baseline for evaluating next-generation candidates and confirms its moderate intrinsic activity, providing researchers with a validated tool for studying spirochete MPI inhibition or for use as a comparator in medicinal chemistry optimization programs [1].
| Evidence Dimension | In vitro growth inhibition of Borrelia burgdorferi |
|---|---|
| Target Compound Data | IC50 = ~4.4 μM (estimated from dose-response curve) |
| Comparator Or Baseline | Compound 5: IC50 = ~2.2 μM; Compound 6: IC50 = ~2.5 μM; Compound 7: IC50 = ~2.0 μM (all ~2-fold lower) |
| Quantified Difference | ~2-fold reduction in IC50 for analogs; P < 0.05 for all comparisons |
| Conditions | B. burgdorferi strain B31-A3 cultured in BSK II medium, treated with inhibitors (0-32 μM), growth assessed by dark-field microscopy after 5 days. |
Why This Matters
This positions MLS0315771 as an essential reference standard and comparative benchmark for anti-Borrelia drug discovery and chemical biology studies.
- [1] Sharma P, et al. Benzoisothiazolone inhibitors of phosphomannose isomerase impact Borrelia burgdorferi growth and infectivity. PLoS Pathog. 2024; 20(6): e1012275. Fig 5H. View Source
